molecular formula C14H13N3 B3010841 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478259-06-2

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3010841
CAS No.: 478259-06-2
M. Wt: 223.279
InChI Key: UDIDWWZOSRSFNG-UHFFFAOYSA-N
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Description

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a high-purity chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry and materials science, known for its significant synthetic versatility and biological potential . Compounds based on this core have been identified as potent inhibitors of various kinases, attractive targets for therapeutic development . Furthermore, the PP scaffold has emerged as a strategic fluorophore due to its tunable photophysical properties, showing promise for applications in bioimaging and material sciences . Researchers can leverage this compound as a key intermediate to explore these diverse fields. Its structure allows for further functionalization, enabling the synthesis of novel analogs for biological evaluation or the development of advanced materials with specific optical characteristics .

Properties

IUPAC Name

2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-7-8-15-14-9-11(2)16-17(13)14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIDWWZOSRSFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions . This reaction involves the condensation of aminopyrazole with an aldehyde and a β-ketoester, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific molecular pathways. For instance, they have been identified as selective protein inhibitors, which are crucial in cancer treatment strategies . The structural versatility of PP derivatives allows for modifications that enhance their efficacy against tumor cells.

Enzymatic Inhibition
These compounds exhibit significant enzymatic inhibitory activities, including inhibition of cyclooxygenase (COX) enzymes and phosphodiesterases. This characteristic makes them valuable in treating inflammatory conditions and other diseases where enzyme regulation is critical . Additionally, they have been noted for their potential as HMG-CoA reductase inhibitors, contributing to cholesterol management .

Psychopharmacological Effects
PP derivatives have also been explored for their psychopharmacological properties. Some compounds within this class have demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders . Furthermore, certain derivatives are being investigated for their roles in sleep regulation, with implications for developing new sleep aids .

Synthetic Methodologies

The synthesis of 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves various strategies that enhance its yield and purity. Common methods include:

  • Cyclocondensation Reactions : This method typically involves the reaction of 5-amino-pyrazoles with bifunctional reagents like β-dicarbonyls or β-haloenones under acidic conditions. The reactions can yield high percentages of desired products (up to 95% yield) with regioselectivity being a key feature .
  • Bromination Protocols : A mild bromination procedure using N-bromosuccinimide (NBS) has been developed to introduce halogen groups selectively at specific positions on the pyrazolo[1,5-a]pyrimidine ring .

Material Science Applications

Beyond medicinal uses, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their unique photophysical properties. These compounds can serve as:

  • Fluorophores : Certain PP derivatives exhibit strong fluorescence characteristics, making them suitable for use as biomarkers in cellular imaging studies. They can differentiate between cancerous and normal cells based on lipid droplet formation within the cells .
  • Crystal Engineering : The ability of these compounds to form stable crystals with interesting conformational properties opens avenues for their use in solid-state applications and supramolecular chemistry .

Case Studies and Research Findings

Study Findings
Anticancer Study (2020) Demonstrated that specific PP derivatives inhibited growth in breast cancer cell lines by targeting the PI3K/AKT pathway .
Enzymatic Inhibition (2021) Identified several PP derivatives as potent inhibitors of COX-2 with IC50 values comparable to established NSAIDs .
Material Science Application (2020) Developed PP-based fluorophores that effectively labeled lipid droplets in HeLa cells, showcasing their potential in bioimaging applications .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells . The compound’s photophysical properties are attributed to the intramolecular charge transfer (ICT) processes facilitated by electron-donating groups on the fused ring .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Core Structure Comparisons: Bicyclic vs. Other Heterocycles

Pyrazolo[1,5-a]pyrimidines are often compared to related bicyclic cores for drug discovery:

Table 2: Core Structure Impact on Pharmacological Properties
Core Structure Example Compound Advantages Limitations Reference
Pyrazolo[1,5-a]pyrimidine 2-Methyl-7-(4-methylphenyl)-derivative High selectivity for PI3Kδ/Pim-1 kinases Synthetic complexity for certain substituents
Imidazo[1,2-b]pyridazine SGI-1776 Potent Pim-1 inhibition Off-target ERG/CYP inhibition
Pyrazolo[3,4-d]pyrimidine PR04 Anticancer (kinase targets) Lower bioavailability in vivo

Key Insights:

  • Selectivity: Pyrazolo[1,5-a]pyrimidines exhibit fewer off-target effects compared to imidazo[1,2-b]pyridazines, making them preferable for kinase inhibitors .
  • Bioavailability: Modifications like morpholine at position 7 (e.g., 7-(morpholin-4-yl) derivatives) improve solubility and oral bioavailability .

Biological Activity

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antitumor agent, among other pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its ability to interact with multiple biological targets. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. The synthetic pathways often aim to enhance the yield and purity of the final product while maintaining biological efficacy.

Antitumor Activity

Research has highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including this compound. Various studies have reported its effectiveness against different cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds within this class showed IC50 values ranging from 4.00 µg/mL to 75.9 µM against these cell lines .
CompoundCell LineIC50 (µg/mL or µM)
This compoundMCF-74.20 ± 0.60
Various DerivativesHepG275.9 ± 5.3

The mechanisms through which these compounds exert their antitumor effects include:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases involved in tumor progression and metastasis. Notable targets include B-Raf and KDR kinases .
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Other Biological Activities

In addition to antitumor properties, this compound has been investigated for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines:

  • Antitumor Efficacy : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxicity against human cancer cell lines. The findings indicated that structural modifications significantly influence biological activity .
  • Mechanistic Insights : Another investigation explored the molecular mechanisms underlying the anticancer effects of these compounds, emphasizing their role in kinase inhibition and apoptosis induction .
  • Pharmacological Profiles : A comprehensive review highlighted the diverse pharmacological profiles of pyrazolo[1,5-a]pyrimidines, underscoring their potential as multi-target agents in drug development .

Q & A

Q. Key considerations :

  • Solvent selection : Ethanol or pyridine is preferred for reflux conditions .
  • Byproducts : Methanol, dimethylamine, and water are common byproducts, which can be recycled .
  • Yield optimization : Reaction temperatures (70–100°C) and catalyst-free conditions improve atom economy (RME: 40–53%) .

Basic: How is single-crystal X-ray diffraction (SC-XRD) used to confirm the structure of pyrazolo[1,5-a]pyrimidines?

Answer:
SC-XRD provides definitive structural confirmation by resolving bond lengths, angles, and packing interactions. For 2-methyl-7-aryl derivatives:

  • Crystallization : Recrystallization from cyclohexane or ethanol yields suitable crystals .
  • Data collection : Orthorhombic systems (e.g., space group Pbca) with parameters like a = 9.536 Å, b = 15.941 Å, c = 24.853 Å are typical .
  • Key metrics :
    • R factor : ≤0.055 for high precision .
    • Dihedral angles : Planarity of fused rings (deviation <0.004 Å) and substituent orientation (e.g., phenyl ring tilt: 1.27°) .

Applications : Validates synthetic products and identifies non-covalent interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .

Advanced: How can researchers address low yields in cyclocondensation reactions for pyrazolo[1,5-a]pyrimidines?

Answer:
Low yields often stem from competing isomer formation or incomplete cyclization. Mitigation strategies include:

  • Temperature control : Reflux at 80–100°C minimizes side reactions .
  • Catalyst screening : While some protocols are catalyst-free, Lewis acids (e.g., ZnCl₂) can enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Chromatographic purification : Silica gel column chromatography (petroleum ether/ethyl acetate, 8:2) isolates the desired isomer .

Case study : Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate was isolated in 67% yield after column chromatography .

Advanced: What spectroscopic techniques resolve ambiguities in structural assignments of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Multi-technique approaches are critical:

  • ¹H/¹³C NMR :
    • Aromatic protons : Distinct signals for pyrimidine (δ 8.2–8.5 ppm) and aryl substituents (δ 7.2–7.8 ppm) .
    • Methyl groups : Singlets at δ 2.3–2.6 ppm confirm substitution at positions 2 or 7 .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 278 for C₁₃H₉F₃N₄) validate molecular weight .
  • DFT calculations : Predict UV-Vis absorption/emission profiles and assign electronic transitions (e.g., π→π* for fluorophores) .

Contradiction resolution : Discrepancies in NMR shifts (e.g., overlapping signals) are resolved via 2D experiments (COSY, HSQC) .

Advanced: How can substituent effects at position 7 be leveraged to design derivatives with enhanced biological activity?

Answer:
Position 7 is critical for modulating bioactivity :

  • Electron-withdrawing groups (e.g., CF₃): Enhance binding to enzymes (e.g., KDR kinase) by increasing electrophilicity .
  • Aryl substituents (e.g., 4-methylphenyl): Improve lipophilicity for membrane penetration, as seen in antitrypanosomal agents .
  • Amino/alkylamino groups : Facilitate hydrogen bonding with targets (e.g., benzodiazepine receptors) .

Case study : N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine showed potent anticancer activity due to its trifluoromethyl and dimethylaminoethyl groups .

Basic: What safety protocols are essential when handling intermediates in pyrazolo[1,5-a]pyrimidine synthesis?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., silylformamidine) .
  • Waste disposal : Segregate halogenated byproducts (e.g., Cl⁻ from dichlorophenyl intermediates) for specialized treatment .
  • Emergency measures : Neutralize acid/base spills immediately (e.g., dilute HCl for pyridine quenching) .

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